molecular formula C22H24N2O4S B11019767 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine

Cat. No.: B11019767
M. Wt: 412.5 g/mol
InChI Key: RKWMNKXXJVYMAI-IBGZPJMESA-N
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Description

(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: is a complex organic compound with a unique structure that includes an indole ring, a benzyl ether group, and a methionine derivative

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C22H24N2O4S/c1-29-12-10-19(22(26)27)23-21(25)14-24-11-9-17-13-18(7-8-20(17)24)28-15-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,23,25)(H,26,27)/t19-/m0/s1

InChI Key

RKWMNKXXJVYMAI-IBGZPJMESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Ether Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Methionine Derivative: The final step involves coupling the acetylated indole with a methionine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methionine derivative, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the indole ring or the acetyl group, leading to various reduced derivatives.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives and deacetylated products.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids and peptides.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methionine derivative can also play a role in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({2-[5-(METHOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: Similar structure but with a methoxy group instead of a benzyl ether.

    (2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(ETHYLSULFANYL)BUTANOIC ACID: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

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